Molecular Weight and Salt Form Availability vs. 3-Cyclobutylazetidine (Free Base)
The target compound exists as a free base (MW = 147.17 g·mol⁻¹) and a hydrochloride salt (MW = 183.63 g·mol⁻¹) . The non-fluorinated analog, 3-cyclobutylazetidine (free base, MW ≈ 111.18 g·mol⁻¹), is significantly lighter and does not have a standard hydrochloride salt commercial listing. This difference in molecular weight (Δ ≈ 36 Da) and the availability of a salt form with enhanced aqueous solubility provides a tangible procurement and formulation advantage for the target compound in early-stage solubility screening .
| Evidence Dimension | Molecular Weight (Free Base) and Salt Form Availability |
|---|---|
| Target Compound Data | Free base MW = 147.17 g·mol⁻¹; Hydrochloride salt MW = 183.63 g·mol⁻¹ |
| Comparator Or Baseline | 3-Cyclobutylazetidine (free base) MW ≈ 111.18 g·mol⁻¹ (estimated); no standard HCl salt listed |
| Quantified Difference | ΔMW ≈ +36 Da; salt form advantage in solubility screening |
| Conditions | Standard commercial catalog data; no experimental solubility data available |
Why This Matters
The availability of a well-characterized hydrochloride salt simplifies formulation and solubility testing during hit-to-lead optimization.
